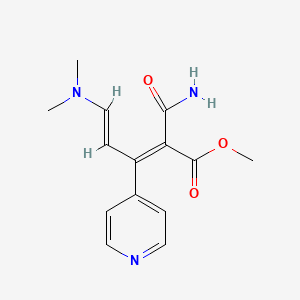

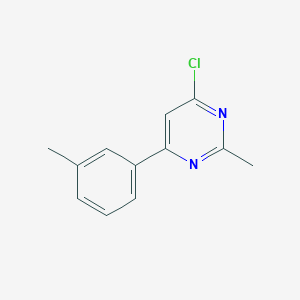

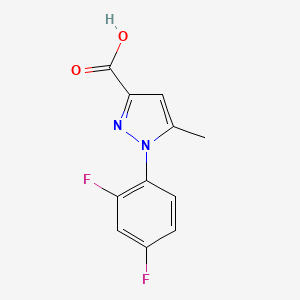

![molecular formula C10H9BrN2O2 B1425779 Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1176413-18-5](/img/structure/B1425779.png)

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Overview

Description

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1176413-18-5 . It has a molecular weight of 269.1 . The compound is a wheat solid in physical form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, has been a subject of interest in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis

The InChI Code for Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a wheat solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications

-

Chemical Synthesis

- Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It’s used in chemical synthesis .

- The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

-

Medicinal Chemistry

- Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

- They have attracted a great deal of attention due to their significant photophysical properties .

- These compounds have shown potential as anticancer agents and enzymatic inhibitors .

-

Material Science

-

Pharmaceutical Industry

- Pyrazolo[1,5-a]pyrimidine derivatives, which include Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, have been used in the discovery of p110a-selective PI3 kinase inhibitors . PI3 kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer research .

-

Organic Synthesis

-

Drug Discovery

-

Discovery of PI3 Kinase Inhibitors

- Pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, have been used in the discovery of p110a-selective PI3 kinase inhibitors . PI3 kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer research .

-

Antitumor Scaffold

- Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

-

Functionalization

- The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Safety And Hazards

properties

IUPAC Name |

ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRCJWUINJWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

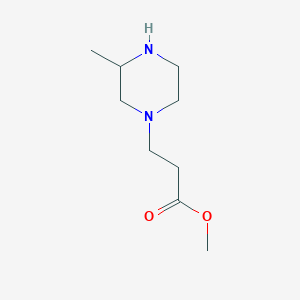

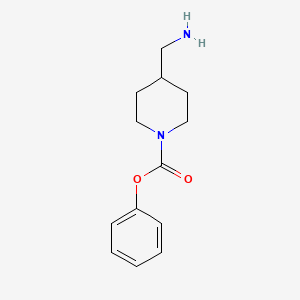

![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)

amine](/img/structure/B1425709.png)